molecular formula C19H21FN4O2S B2705183 7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893906-44-0

7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2705183
CAS RN: 893906-44-0
M. Wt: 388.46
InChI Key: LTSINMPJQHFLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C19H21FN4O2S and a molecular weight of 388.46. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of this compound would require more specialized tools to analyze.


Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo a variety of chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these reactions .

Scientific Research Applications

Molecular Structure and Crystallography

Research on similar pyrimidine derivatives has provided insights into their molecular structures and crystallography. For instance, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal how different substituents influence their molecular packing, hydrogen bonding, and crystal structures (Trilleras et al., 2009). These structural insights are crucial for understanding the physicochemical properties of the compounds, potentially guiding the design of new molecules with desired characteristics.

Synthetic Chemistry

The synthesis and modification of pyrimidine derivatives have been a focus of several studies, highlighting methodologies to introduce various functional groups that can significantly alter the chemical behavior and biological activity of the compounds. For example, research demonstrates the alkylation of pyrimidines to produce different alkylated derivatives, offering pathways to diversify the chemical space of pyrimidine-based compounds for further application in drug discovery and development (Kvasha et al., 2004).

Photophysical Properties

Pyrimidine derivatives, including those with specific substituents like sulfanyl or fluorophenyl groups, have been studied for their photophysical properties. Such compounds exhibit distinct emission behaviors and photoluminescence quantum yields, making them candidates for applications in light-emitting devices and sensors (Constable et al., 2014). Understanding these properties is crucial for the development of new materials for optical applications.

Biological Activity

Pyrimidine derivatives have shown potential in various biological applications, including their use as inhibitors against different cancer cell lines. Studies have synthesized and evaluated the biological activities of such compounds, indicating their efficacy in inhibiting the proliferation of specific cancer cells (Liu et al., 2016). This highlights the potential of pyrimidine derivatives in medicinal chemistry and drug development.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the resources, pyrimidines are known for their pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

7-butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-4-5-10-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-8-6-7-9-13(12)20/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSINMPJQHFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.